1-(4-Bromo-2-chlorophenyl)piperazine
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Description
1-(4-Bromo-2-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .
Mode of Action
Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors
Biochemical Pathways
Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors
Pharmacokinetics
Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2-chlorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation and other physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2C receptor can lead to changes in gene expression related to serotonin signaling . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate other enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered behavior and physiological responses . Threshold effects have also been observed, indicating a dose-dependent response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence biochemical processes . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXMQBXKSBTJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406248 |
Source
|
Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944662-98-0 |
Source
|
Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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